molecular formula C24H19NO3 B13775759 8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester

8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester

Cat. No.: B13775759
M. Wt: 369.4 g/mol
InChI Key: KHRZTUDKDVGMDA-UHFFFAOYSA-N
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Description

8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester typically involves the esterification of 8-(phenylmethoxy)-7-quinolinecarboxylic acid with phenylmethanol. This reaction can be catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of key enzymes and pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    Quinoline-4-carboxylic acid: Used in the synthesis of antimalarial drugs.

    Phenylmethyl acetate: A simpler ester with applications in the fragrance industry.

Uniqueness

8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester stands out due to its unique combination of a quinoline core and ester functionality. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

IUPAC Name

benzyl 8-phenylmethoxyquinoline-7-carboxylate

InChI

InChI=1S/C24H19NO3/c26-24(28-17-19-10-5-2-6-11-19)21-14-13-20-12-7-15-25-22(20)23(21)27-16-18-8-3-1-4-9-18/h1-15H,16-17H2

InChI Key

KHRZTUDKDVGMDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC3=C2N=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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